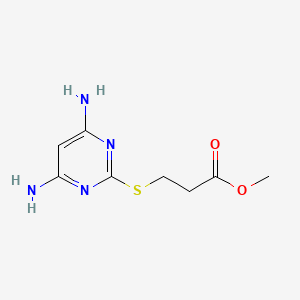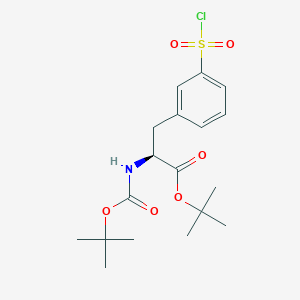
2-(Benzyl(1-cyclopropylethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide typically involves the reaction of benzylamine with 1-cyclopropylethylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(1-cyclopropylethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-(Benzyl(1-cyclopropylethyl)amino)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(1-cyclopropylethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- N-Benzyl-N-cyclopropylethylacetamide
Uniqueness
2-(Benzyl(1-cyclopropylethyl)amino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and benzyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[benzyl(1-cyclopropylethyl)amino]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(10-14(15)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17) |
InChI Key |
AXIPYEGPEATMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


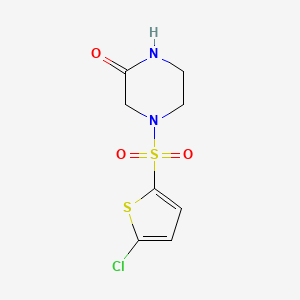
![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
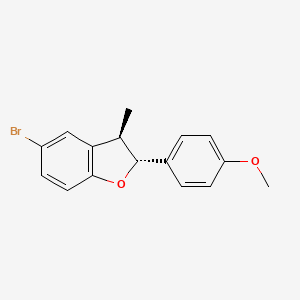
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
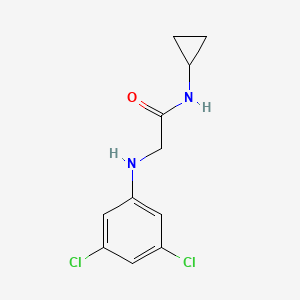
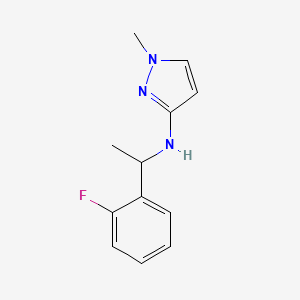
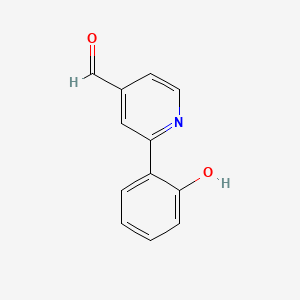
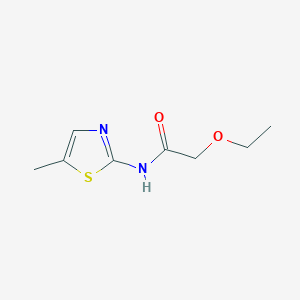


![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)

